1-Oleoyl-2-palmitoyl-3-linoleoyl-rac-glycerol

Description

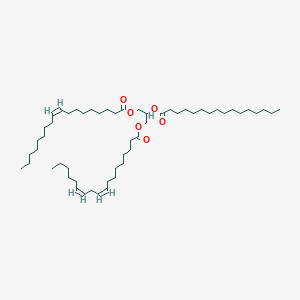

This compound is a triglyceride analog featuring three distinct fatty acyl chains esterified to a glycerol backbone. Its structure comprises:

- Position 1: 9Z,12Z-octadecadienoic acid (linoleic acid), a polyunsaturated fatty acid with conjugated double bonds at C9 and C12 .

- Position 2: 1-oxohexadecyloxy (palmitoyl group), a saturated C16 acyl chain.

- Position 3: 1-oxo-9Z-octadecen-1-yloxy (oleoyl group), a monounsaturated C18 acyl chain with a Z-configuration at C9 .

The molecular formula is C₅₅H₉₈O₆ (calculated based on analogous structures in ), with a molecular weight of 855.36 g/mol. This structured triglyceride is primarily utilized in biochemical research, particularly in lipid metabolism studies and cell culture applications . Its esterification pattern influences physicochemical properties such as melting point, solubility in nonpolar solvents, and oxidative stability .

Properties

IUPAC Name |

[2-hexadecanoyloxy-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropyl] (Z)-octadec-9-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C55H100O6/c1-4-7-10-13-16-19-22-25-27-30-32-35-38-41-44-47-53(56)59-50-52(61-55(58)49-46-43-40-37-34-29-24-21-18-15-12-9-6-3)51-60-54(57)48-45-42-39-36-33-31-28-26-23-20-17-14-11-8-5-2/h16,19,25-28,52H,4-15,17-18,20-24,29-51H2,1-3H3/b19-16-,27-25-,28-26- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSTOZAMDIJDRCH-FBSASISJSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCCC=CCCCCCCCC)COC(=O)CCCCCCCC=CCC=CCCCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCC/C=C\CCCCCCCC)COC(=O)CCCCCCC/C=C\C/C=C\CCCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C55H100O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

857.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Oleoyl-2-Palmitoyl-3-Linoleoyl-rac-glycerol can be synthesized through enzymatic methods using immobilized lipase-catalyzed reactions. The process involves the esterification of glycerol with the respective fatty acids under controlled conditions . The reaction typically takes place in a solvent such as hexane, and the product is purified through various chromatographic techniques.

Industrial Production Methods: Industrial production of this compound involves the extraction and purification of triglycerides from natural sources. The oils are subjected to processes such as degumming, neutralization, bleaching, and deodorization to obtain high-purity triglycerides. These processes ensure the removal of impurities and enhance the stability and shelf life of the final product .

Chemical Reactions Analysis

Hydrolysis Reactions

The ester bonds in this compound undergo hydrolysis under acidic, alkaline, or enzymatic conditions:

Structural Influence :

-

The branched ester groups increase steric hindrance, slowing hydrolysis compared to simpler triglycerides .

-

Enzymatic hydrolysis specificity depends on fatty acid chain length and unsaturation .

Hydrogenation

The double bonds in the linoleic (two double bonds) and oleic (one double bond) moieties undergo catalytic hydrogenation:

Side Reactions :

-

Isomerization: Cis double bonds may convert to trans under high temperatures .

-

Over-hydrogenation leads to fully saturated triglycerides, altering melting points .

Oxidation Reactions

Unsaturated bonds are prone to oxidation, impacting stability:

Key Data :

-

Linoleic acid’s bis-allylic C-H bonds (C11) are 10x more reactive than oleic acid’s .

-

Propagation rate constants for linoleate peroxidation: (37°C) .

Interesterification

Fatty acid redistribution occurs via acid/base/enzymatic catalysis:

Industrial Relevance :

Halogenation and Ozonolysis

Double bonds react with halogens or ozone:

Applications :

Scientific Research Applications

Biochemistry and Cell Biology

The compound is extensively studied for its role in cell membrane structure and function. Its incorporation into lipid bilayers affects membrane fluidity and permeability, influencing cellular processes such as signaling and transport. Research indicates that it may modulate inflammatory responses and apoptosis pathways through interaction with membrane proteins and receptors.

Pharmaceutical Research

Research is ongoing into the anti-inflammatory and anticancer properties of this compound. Studies have shown that derivatives of linoleic acid can inhibit the proliferation of cancer cells and reduce inflammation by downregulating pro-inflammatory cytokines . The esterified form may enhance bioavailability and efficacy in therapeutic applications.

Nutritional Science

As an essential fatty acid, linoleic acid is vital for human health, playing a role in skin health, cardiovascular function, and metabolic regulation. Its derivatives are explored for potential benefits in dietary supplements aimed at improving health outcomes related to obesity and metabolic syndrome .

Cosmetics and Personal Care

The unique properties of the compound make it suitable for use in cosmetics as an emollient and moisturizer. Its ability to penetrate the skin barrier enhances hydration and improves skin texture, making it a valuable ingredient in skincare formulations .

Food Industry

Linoleic acid derivatives are utilized as food additives for their emulsifying properties, enhancing the texture and stability of various food products. They are also studied for their potential health benefits when incorporated into functional foods designed to support cardiovascular health .

Biodegradable Plastics

Research has indicated that fatty acid esters can be used to produce biodegradable plastics, contributing to sustainable material development. This application leverages the renewable nature of fatty acids while addressing environmental concerns associated with traditional plastics.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study on Anti-inflammatory Effects | Investigated the impact of linoleic acid derivatives on inflammatory markers | Found significant reduction in IL-6 and TNF-alpha levels in vitro |

| Nutritional Benefits | Explored the role of linoleic acid in metabolic health | Reported improvements in lipid profiles among participants consuming high-linoleic diets |

| Cosmetic Formulation Study | Evaluated the efficacy of linoleic acid as a skin moisturizer | Demonstrated enhanced skin hydration and elasticity compared to control products |

Mechanism of Action

The mechanism of action of 1-Oleoyl-2-Palmitoyl-3-Linoleoyl-rac-glycerol involves its metabolism and incorporation into cellular membranes. The compound is hydrolyzed by lipases to release free fatty acids and glycerol, which are then utilized in various metabolic pathways. The fatty acids serve as energy sources and precursors for the synthesis of other lipids, while glycerol is involved in gluconeogenesis .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

Physicochemical Properties

- Target Compound: High hydrophobicity due to long acyl chains; predicted melting point <0°C (similar to triolein). Susceptible to oxidation at the linoleoyl chain .

- Glyceryl Monooleate: Amphiphilic; forms micelles in aqueous solutions. Melting point: ~25°C .

- Methyl Linoleate: Low viscosity liquid; boiling point ~215°C; used as a biodiesel component .

Research Findings and Functional Insights

- Oxidative Stability: The linoleoyl chain in the target compound is prone to peroxidation, similar to free linoleic acid. Antioxidant additives (e.g., butylated hydroxytoluene) are recommended for long-term storage .

- Metabolic Pathways: Δ12 desaturases preferentially act on oleic acid to produce linoleic acid, which is esterified into structured lipids like the target compound .

- Chromatographic Behavior : In reversed-phase HPLC, analogs elute later than free fatty acids due to increased hydrophobicity .

Biological Activity

9Z,12Z-octadecadienoic acid, commonly known as linoleic acid, is a polyunsaturated fatty acid (PUFA) that plays a significant role in various biological processes. The compound , 2-[(1-oxohexadecyl)oxy]-3-[[1-oxo-9Z-octadecen-1-yl]oxy]propyl ester, represents a complex derivative of linoleic acid that has garnered attention for its potential biological activities. This article explores its biological activity, including anti-inflammatory, antioxidant, and cytotoxic effects.

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

- Molecular Formula : C₁₉H₃₄O₄

- IUPAC Name : 9Z,12Z-octadecadienoic acid, 2-[(1-oxohexadecyl)oxy]-3-[[1-oxo-9Z-octadecen-1-yl]oxy]propyl ester

This compound is characterized by its long carbon chain and multiple double bonds, which are essential for its biological functions.

Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory properties of linoleic acid derivatives. For instance, research indicates that 9,12-octadecadienoic acid methyl ester exhibits significant anti-inflammatory activity by inhibiting cyclooxygenase (COX) enzymes, which are crucial in the inflammatory pathway. This suggests that similar derivatives may also possess comparable effects .

Antioxidant Properties

The antioxidant capabilities of linoleic acid and its derivatives have been extensively documented. These compounds can scavenge free radicals and reduce oxidative stress in cells. A study demonstrated that the methyl ester of 9,12-octadecadienoic acid significantly reduced lipid peroxidation in vitro, indicating its potential as an antioxidant agent .

Cytotoxic Activity

Cytotoxic effects of fatty acids have been observed in various cancer cell lines. Specifically, linoleic acid derivatives have shown promise in inducing apoptosis in cancer cells. Research has indicated that these compounds can modulate cell signaling pathways involved in cell survival and death .

Study on Hepatoprotective Effects

A study conducted on the hepatoprotective effects of 9,12-octadecadienoic acid methyl ester demonstrated significant liver protection against oxidative damage induced by toxins. The findings suggested that this compound could enhance liver function and reduce liver enzyme levels in treated subjects .

Effects on Gut Microbiota

Another intriguing aspect is the impact of linoleic acid derivatives on gut microbiota. A study found that certain metabolites derived from linoleic acid can influence energy metabolism and potentially mitigate obesity-related disorders by activating specific receptors in adipose tissues . This highlights the compound's broader implications for metabolic health.

Data Table: Summary of Biological Activities

Q & A

Q. What established synthetic routes are available for this compound?

The compound is synthesized via esterification of linoleic acid derivatives with hydroxyl-containing precursors. Key methods include:

- Acid-catalyzed esterification : Using sulfuric acid or p-toluenesulfonic acid under reflux conditions (40–60°C) to link the fatty acid chains to the glycerol backbone .

- Coupling reagents : Employing carbodiimides (e.g., EDC) with HOBt to activate carboxyl groups, reducing side reactions and improving yields (common in peptide-like syntheses) .

- Continuous flow reactors : For scalable production, ensuring consistent temperature and pressure control to minimize degradation .

Q. What spectroscopic techniques confirm its structural integrity?

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR identify ester linkages (δ 4.1–4.3 ppm for glycerol protons) and double-bond positions (J-coupling ~10–12 Hz for Z-configuration) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (C57H102O6, exact mass 882.77 Da) and detects fragmentation patterns of ester groups .

- Infrared Spectroscopy (IR) : Confirms ester carbonyl stretches (~1740 cm⁻¹) and hydroxyl absence (if fully esterified) .

Q. How does the compound’s structure influence its physical properties?

- Solubility : Hydrophobic due to long alkyl chains; soluble in nonpolar solvents (e.g., chloroform, hexane) but insoluble in water .

- Viscosity : High viscosity (0.0002857 Pa·s at 500 K) attributed to intermolecular van der Waals forces between unsaturated chains .

- Melting Point : Likely low (estimated <0°C) due to Z-configured double bonds disrupting crystal packing .

Advanced Research Questions

Q. How can isomerization during synthesis be minimized?

- Inert atmosphere : Use nitrogen/argon to prevent oxidative double-bond migration .

- Low-temperature reactions : Maintain temperatures below 40°C to reduce thermal rearrangement .

- Catalyst selection : Opt for mild acids (e.g., p-toluenesulfonic acid) over harsh sulfuric acid to preserve stereochemistry .

Q. What computational methods predict its interaction with lipid bilayers?

- Molecular Dynamics (MD) Simulations : Model the compound’s integration into lipid membranes, focusing on alkyl chain alignment and ester group hydration .

- Docking Studies : Predict binding affinities to membrane proteins (e.g., phospholipase A2) using software like AutoDock .

- Quantum Chemical Calculations : Analyze electron density around double bonds to assess reactivity with reactive oxygen species .

Q. How does stereochemical heterogeneity affect biological activity?

- Membrane Fluidity : Z-configuration increases disorder, enhancing permeability in lipid bilayers compared to saturated analogs .

- Enzyme Specificity : Phospholipases may hydrolyze specific ester positions, altering signaling pathways (e.g., inositol phosphate derivatives) .

- Contradictions in Data : Varied biological outcomes in studies may arise from undetected stereoisomers; use chiral HPLC to resolve mixtures .

Q. What solvent systems stabilize the compound during long-term storage?

- Nonpolar solvents : Hexane or chloroform reduce hydrolysis of ester groups .

- Antioxidants : Add BHT (0.0003%) to prevent radical-induced degradation of unsaturated bonds .

- Storage Conditions : –20°C under argon, with desiccants to limit moisture uptake .

Methodological Considerations

- Purity Challenges : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolves traces of monoester contaminants .

- Data Contradictions : Discrepancies in bioactivity studies may stem from batch-to-batch variability in double-bond geometry; validate via gas chromatography with FAME derivatization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.